molecular formula C9H6N2O B15071913 1h-Furo[3,2-g]indazole CAS No. 218596-82-8

1h-Furo[3,2-g]indazole

Cat. No.: B15071913
CAS No.: 218596-82-8
M. Wt: 158.16 g/mol
InChI Key: YPUOWCKEJMCCGB-UHFFFAOYSA-N
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Description

1H-Furo[3,2-g]indazole is a heterocyclic compound that features a fused ring system combining a furan ring and an indazole ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,2-g]indazole typically involves cyclization reactions. One common method is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method has been refined over the years to improve yields and reduce byproducts .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For instance, copper-catalyzed intramolecular Ullmann cyclization has been used to achieve high yields . These methods are optimized for scalability and cost-effectiveness, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Furo[3,2-g]indazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Furo[3,2-g]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Furo[3,2-g]indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis.

Comparison with Similar Compounds

1H-Furo[3,2-g]indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which provides a distinct set of chemical and biological properties not found in its simpler counterparts.

Biological Activity

1H-Furo[3,2-g]indazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is part of the indazole family and is recognized for its ability to interact with various biological targets, including receptors and enzymes involved in critical physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈N₂O, with a molecular weight of approximately 184.2 g/mol. Its structure features a fused indazole and furan ring system, which contributes to its diverse pharmacological properties.

Biological Activities

This compound exhibits a range of biological activities, particularly in the following areas:

1. Receptor Agonism

Research indicates that derivatives of this compound act as selective agonists for the 5-HT2C receptor , which plays a crucial role in mood regulation and appetite control. This selectivity is significant for developing therapeutic agents with reduced side effects compared to non-selective agonists.

2. Antitumor Activity

Several studies have highlighted the antitumor potential of indazole derivatives, including those incorporating the furo[3,2-g]indazole structure. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines:

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
Compound 6oK562 (CML)5.15Inhibits Bcl2 family members and p53/MDM2 pathway
CFI-400945HCT116 (Colon Cancer)<10PLK4 inhibitor; effective in vivo

These findings suggest that this compound derivatives could serve as scaffolds for developing effective anticancer agents.

3. Antimicrobial Activity

Some derivatives have demonstrated moderate antifungal activity against pathogens such as Aspergillus niger. For example, specific substituted indazoles showed activity against fungi at varying concentrations, indicating potential for further exploration in antimicrobial applications .

Case Studies

A notable study focused on the synthesis and evaluation of a series of indazole derivatives, including those based on the furo[3,2-g]indazole framework. The study assessed these compounds' inhibitory effects against human cancer cell lines using MTT assays. Among the tested compounds, some exhibited significant selectivity for cancer cells over normal cells, highlighting their therapeutic potential while minimizing toxicity .

Another investigation into the pharmacological profiles of these compounds revealed their effectiveness as pan-Pim kinase inhibitors. The synthesized derivatives showed potent inhibition against multiple kinases involved in cancer progression, with some achieving nanomolar IC50 values .

Properties

CAS No.

218596-82-8

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1H-furo[3,2-g]indazole

InChI

InChI=1S/C9H6N2O/c1-2-7-5-10-11-8(7)9-6(1)3-4-12-9/h1-5H,(H,10,11)

InChI Key

YPUOWCKEJMCCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CO3)NN=C2

Origin of Product

United States

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